4-(Aminomethyl)-2-ethoxyphenol is an organic compound with the molecular formula C9H13NO2. It is classified as an aryl amine due to the presence of an amino group attached to a phenolic structure. This compound is primarily researched for its potential applications in medicinal chemistry and materials science.
4-(Aminomethyl)-2-ethoxyphenol belongs to the class of phenolic compounds, specifically those that contain an amino group. Its classification highlights its relevance in organic synthesis and potential biological activity.
4-(Aminomethyl)-2-ethoxyphenol can be synthesized through several methods, typically involving the reaction of 2-ethoxyphenol with formaldehyde and ammonia or amines. One common synthesis method includes:
The reaction mechanism involves nucleophilic attack by the amino group on the carbonyl carbon of formaldehyde, followed by subsequent reactions leading to the formation of the desired product.
The molecular structure of 4-(Aminomethyl)-2-ethoxyphenol can be represented by its structural formula, which indicates the arrangement of atoms within the molecule:
The compound features a phenolic ring with an ethoxy group and an aminomethyl substituent, which significantly influences its chemical behavior and potential reactivity.
4-(Aminomethyl)-2-ethoxyphenol can participate in various chemical reactions due to its functional groups:
These reactions highlight its versatility as a building block in organic synthesis and medicinal chemistry.
The mechanism of action for 4-(Aminomethyl)-2-ethoxyphenol is primarily related to its biological activity. The compound may exhibit pharmacological effects through:
Research into its specific mechanisms is ongoing, particularly regarding its potential therapeutic applications.
These properties are crucial for understanding how the compound behaves under different conditions and its suitability for various applications.
4-(Aminomethyl)-2-ethoxyphenol has several scientific uses:
The ongoing research into this compound continues to reveal new potential applications across various scientific fields.
The structural motif of phenolic aminomethyl derivatives represents a cornerstone in medicinal chemistry, evolving from simple natural product analogues to sophisticated drug candidates. The core structure of 4-(aminomethyl)-2-ethoxyphenol (C₉H₁₃NO₂
, MW 167.21 g/mol) exemplifies this progression. Early phenolic derivatives like 4-(aminomethyl)-2-methoxyphenol (CAS 1196-92-5) demonstrated the pharmacological significance of the ortho-alkoxy and para-aminomethyl arrangement on the benzene ring [6]. This scaffold combines hydrogen-bonding capabilities (phenolic OH, methoxy/ethoxy oxygen), basicity (primary amine), and moderate lipophilicity (ethoxy group), enabling interactions with diverse biological targets. Historically, such compounds served as synthetic intermediates or building blocks, but their role expanded with the recognition that the aminomethyl group enhances water solubility—a critical limitation for many phenolic drugs—while the ortho-alkoxy group provides steric protection to the phenol, improving metabolic stability. The evolution culminated in derivatives like ethyl 2-amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (CXL017), where 4-(aminomethyl)-2-ethoxyphenol acts as a key pharmacophoric element targeting complex resistance mechanisms in oncology [1].
Multidrug resistance (MDR) remains a primary obstacle in cancer chemotherapy, often mediated by overexpression of ATP-binding cassette (ABC) transporters (e.g., P-gp) or dysregulation of apoptotic pathways. 4-(Aminomethyl)-2-ethoxyphenol-derived compounds, notably CXL017, exhibit collateral sensitivity—a rare phenomenon where MDR cancer cells show heightened susceptibility compared to their drug-sensitive counterparts. In HL60/MX2 MDR leukemia cells, CXL017 demonstrated 4-fold greater potency than in parent HL60 cells in vitro and selectively suppressed MDR tumor growth in vivo (100 mg/kg/day) without significant weight loss in xenograft models [1]. Crucially, chronic exposure to CXL017 did not induce stable resistance in HL60/MX2 cells, whereas these cells developed >2000-fold resistance to cytarabine (Ara-C). Remarkably, CXL017 treatment re-sensitized MDR cells to standard therapies (doxorubicin, etoposide) by 10–100-fold, attributed to its dual modulation of Bcl-2 proteins and calcium homeostasis. Mechanistically, CXL017 downregulated anti-apoptotic Mcl-1 and pro-apoptotic Bax while upregulating Noxa, Bim, Bcl-XL, SERCA2, and SERCA3, reducing endoplasmic reticulum (ER) calcium stores [1]. This re-sensitization is mediated via ubiquitin-proteasomal degradation of key resistance drivers, positioning 4-(aminomethyl)-2-ethoxyphenol as a privileged scaffold for next-generation MDR modulators.
Table 1: Key Mechanistic Effects of CXL017 (Containing 4-(Aminomethyl)-2-ethoxyphenol) in MDR Cancer Models [1]
Biological Target/Pathway | Regulation Direction | Functional Consequence | Cell Line Evidence |
---|---|---|---|
Mcl-1 (Anti-apoptotic) | Downregulation | Promotes apoptosis initiation | HL60/MX2 |
Bax (Pro-apoptotic) | Downregulation | Modulates apoptotic threshold | HL60/MX2 |
Noxa/Bim (Pro-apoptotic) | Upregulation | Enhances mitochondrial apoptosis | HL60/MX2 |
SERCA2/3 (ER Ca²⁺ ATPase) | Upregulation | Alters ER Ca²⁺ homeostasis | HL60/MX2 |
ER Calcium Content | Reduction | Sensitizes to Ca²⁺-mediated apoptosis | HL60/MX2 |
Cross-Resistance to Cytarabine | Reversal | 10–100-fold resensitization | HL60/MX2 |
The bioactivity of 4-(aminomethyl)-2-ethoxyphenol is profoundly influenced by positional isomerism and electronic interactions between its functional groups. Key structural features include:
Positional isomerism dramatically alters bioactivity: Moving the ethoxy to meta (e.g., 4-(aminomethyl)-3-ethoxyphenol) disrupts the steric protection of the phenol, increasing metabolic clearance. Placing the aminomethyl at C3 (3-(aminomethyl)-2-ethoxyphenol) shortens the distance between H-bonding groups, potentially reducing target compatibility. The para-aminomethyl/ortho-alkoxy pattern thus represents an optimal geometry for MDR modulation, as validated in CXL017’s efficacy [1].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: